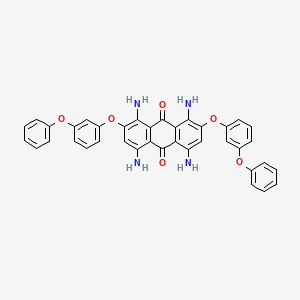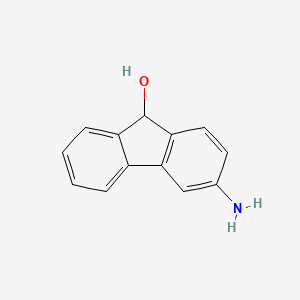
3-Amino-9h-fluoren-9-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-9h-fluoren-9-ol is an organic compound with the molecular formula C13H11NO It is a derivative of fluorene, featuring an amino group at the 3-position and a hydroxyl group at the 9-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-9h-fluoren-9-ol typically involves multi-step organic reactions. One common method starts with the nitration of fluorene to introduce a nitro group at the 3-position, followed by reduction to convert the nitro group to an amino group. The hydroxyl group at the 9-position can be introduced through oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts and optimized reaction conditions can enhance yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to increase efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-9h-fluoren-9-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The amino group can be reduced to form different derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride are common.
Substitution: Halogenating agents or nucleophiles can be used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 3-Amino-9h-fluoren-9-one, while substitution reactions can produce a variety of functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
3-Amino-9h-fluoren-9-ol has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other materials due to its fluorescent properties.
Wirkmechanismus
The mechanism of action of 3-Amino-9h-fluoren-9-ol involves its interaction with various molecular targets. The amino and hydroxyl groups can form hydrogen bonds and participate in other interactions with biological molecules. These interactions can affect cellular pathways and processes, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Hydroxyfluorene: Similar structure but lacks the amino group.
3-Amino-9h-fluoren-9-one: Similar structure but with a ketone group instead of a hydroxyl group.
Fluorenol: A general term for hydroxylated fluorene derivatives.
Uniqueness
3-Amino-9h-fluoren-9-ol is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and potential applications. Its dual functionality allows for versatile modifications and interactions, making it a valuable compound in various research and industrial contexts.
Eigenschaften
CAS-Nummer |
7247-90-7 |
|---|---|
Molekularformel |
C13H11NO |
Molekulargewicht |
197.23 g/mol |
IUPAC-Name |
3-amino-9H-fluoren-9-ol |
InChI |
InChI=1S/C13H11NO/c14-8-5-6-11-12(7-8)9-3-1-2-4-10(9)13(11)15/h1-7,13,15H,14H2 |
InChI-Schlüssel |
LTWIXHPGHKYEBE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(C3=C2C=C(C=C3)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


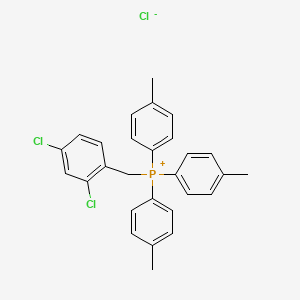
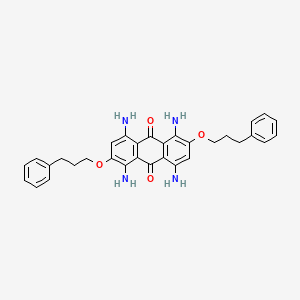
![(R)-7-Azaspiro[3.5]nonan-1-amine 2hcl](/img/structure/B13141424.png)
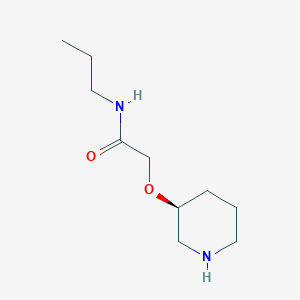
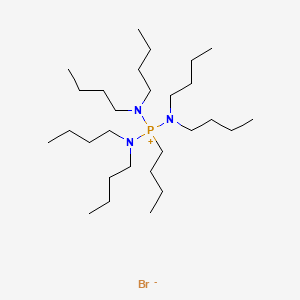
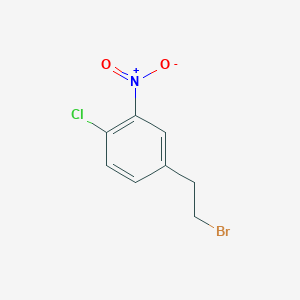
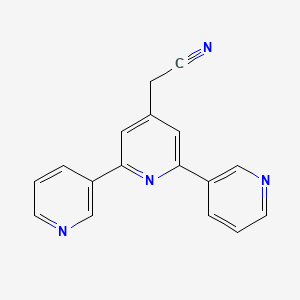
![4,6,10-Trioxa-5-phosphahexacosanoicacid,2-amino-5-hydroxy-11-oxo-8-[(1-oxohexadecyl)oxy]-,5-oxide,sodiumsalt,(2S,8R)-](/img/structure/B13141445.png)


![1-Amino-4-[(1,3-thiazol-2-yl)amino]anthracene-9,10-dione](/img/structure/B13141456.png)

